1-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole
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Overview
Description
1-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1H-1,2,3,4-tetraazole is a heterocyclic compound that features a pyrazole ring fused with a tetraazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 1-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1H-1,2,3,4-tetraazole can be achieved through various synthetic routes. Industrial production methods often utilize multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions to improve efficiency and yield .
Chemical Reactions Analysis
1-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Scientific Research Applications
1-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1H-1,2,3,4-tetraazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects . The compound may also interact with GABA-A receptors, causing hyperexcitation of nerves and muscles .
Comparison with Similar Compounds
1-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1H-1,2,3,4-tetraazole can be compared with other pyrazole derivatives such as:
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its antimicrobial activity.
3,5-dimethyl-1H-pyrazole: Commonly used in the synthesis of bioactive molecules.
4,4′-(arylmethylene)bis(1H-pyrazol-5-ols): Used in the synthesis of coordination complexes.
The uniqueness of 1-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1H-1,2,3,4-tetraazole lies in its dual ring structure, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H10N6 |
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Molecular Weight |
226.24 g/mol |
IUPAC Name |
1-(4-methyl-3-pyrazol-1-ylphenyl)tetrazole |
InChI |
InChI=1S/C11H10N6/c1-9-3-4-10(17-8-12-14-15-17)7-11(9)16-6-2-5-13-16/h2-8H,1H3 |
InChI Key |
QLOPKTMTXLISDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)N3C=CC=N3 |
Origin of Product |
United States |
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